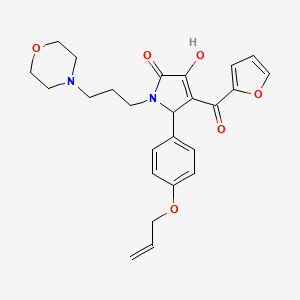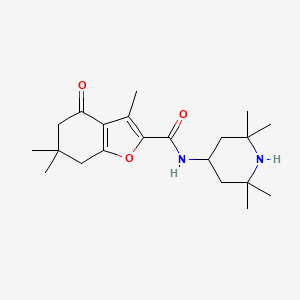
3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the Pyrrolin-2-one Core: This step involves the cyclization of a suitable precursor to form the pyrrolin-2-one ring. Reagents such as acetic anhydride and a base like sodium acetate might be used.
Introduction of the Thienyl Carbonyl Group: This can be achieved through a Friedel-Crafts acylation reaction using thiophene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Morpholin-4-ylethyl Group: This step might involve a nucleophilic substitution reaction where a morpholine derivative is reacted with an appropriate electrophile.
Addition of the Methoxy and Propoxyphenyl Groups: These groups can be introduced through etherification reactions using methoxy and propoxyphenyl derivatives and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-5-(3-methoxy-4-ethoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one
- 3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-piperidin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one
Uniqueness
3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-4-(2-thienyl carbonyl)-3-pyrrolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H30N2O6S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H30N2O6S/c1-3-12-33-18-7-6-17(16-19(18)31-2)22-21(23(28)20-5-4-15-34-20)24(29)25(30)27(22)9-8-26-10-13-32-14-11-26/h4-7,15-16,22,29H,3,8-14H2,1-2H3 |
InChI Key |
VRGQFIDLMQZYKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12150157.png)
![2-[(4-methoxybenzyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12150162.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12150177.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12150179.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12150187.png)
![(4E)-5-(3,4-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12150198.png)
![2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one](/img/structure/B12150202.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12150203.png)
![ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12150208.png)

![1-cyclopentyl-N-(3,4-dimethoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12150227.png)
![5-(4-ethylphenyl)-3-hydroxy-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12150230.png)
methanone](/img/structure/B12150231.png)
